molecular formula C13H21NO B7998263 2-[3-(Dimethylamino)phenyl]-2-pentanol

2-[3-(Dimethylamino)phenyl]-2-pentanol

Cat. No.: B7998263
M. Wt: 207.31 g/mol
InChI Key: CZAUNURRTXUTKL-UHFFFAOYSA-N
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Description

2-[3-(Dimethylamino)phenyl]-2-pentanol is a tertiary alcohol featuring a pentanol backbone substituted at the second carbon with a 3-(dimethylamino)phenyl group.

Properties

IUPAC Name

2-[3-(dimethylamino)phenyl]pentan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-5-9-13(2,15)11-7-6-8-12(10-11)14(3)4/h6-8,10,15H,5,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZAUNURRTXUTKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C1=CC(=CC=C1)N(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Dimethylamino)phenyl]-2-pentanol typically involves the reaction of 3-(dimethylamino)benzaldehyde with a suitable Grignard reagent, such as pentylmagnesium bromide. The reaction is carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the Grignard reagent. The reaction mixture is then quenched with water and the product is extracted using an organic solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Dimethylamino)phenyl]-2-pentanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of 2-[3-(Dimethylamino)phenyl]-2-pentanone.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-[3-(Dimethylamino)phenyl]-2-pentanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(Dimethylamino)phenyl]-2-pentanol involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Their Properties

Compound Name (CAS No.) Molecular Formula Molecular Weight Substituents/Modifications Key Features/Applications Source
(2R,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methyl-3-pentanol (175590-76-8) C₁₅H₂₅NO₂ 251.37 3-Methoxyphenyl, methyl group, stereochemistry Potential chiral intermediate; limited safety data available
2-[3-(Dimethylamino)phenyl]propan-2-ol (92546-72-0) C₁₁H₁₇NO 179.26 Shorter chain (propanol backbone) Simpler structure; no reported bioactivity
3-(4-Chlorophenyl)-2-methyl-3-pentanol (1172851-23-8) C₁₂H₁₇ClO 212.72 4-Chlorophenyl, methyl group Halogenated analog; potential for altered lipophilicity
Droloxifene (82413-20-5) C₂₄H₂₅NO₂ 383.46 Dimethylaminoethoxy-phenyl, stilbene core Selective estrogen receptor modulator (SERM); anticancer applications

Substituent Effects on Physicochemical Properties

  • Dimethylamino vs. Methoxy Groups: The dimethylamino group in 2-[3-(Dimethylamino)phenyl]-2-pentanol enhances basicity compared to the methoxy group in the (2R,3R)-pentanol analog (). This difference may influence solubility in polar solvents and receptor-binding interactions .
  • Halogenation: The 4-chlorophenyl substituent in 3-(4-chlorophenyl)-2-methyl-3-pentanol () increases molecular weight and lipophilicity, which could enhance blood-brain barrier penetration relative to non-halogenated analogs .

Biological Activity

2-[3-(Dimethylamino)phenyl]-2-pentanol is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a dimethylamino group and a hydroxyl group attached to a pentanol chain. Its unique structure allows for various interactions with biological targets, making it a candidate for further investigation in drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The dimethylamino group can facilitate hydrogen bonding and electrostatic interactions, influencing the binding affinity and efficacy of the compound in biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been tested against various bacterial strains, showing promising results that suggest its potential as an antimicrobial agent. The specific mechanisms by which it exerts this activity are still under investigation.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has been evaluated for cytotoxic effects against several cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. The results indicated moderate cytotoxicity, suggesting that further optimization could enhance its efficacy .

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Studies have shown that it can suppress neuronal cell death induced by oxidative stress, indicating potential applications in treating neurodegenerative diseases .

Case Studies

StudyObjectiveFindings
Arai et al. (2017)Evaluate cytotoxicityModerate cytotoxicity against MCF-7 and PC-3 cell lines with IC50 values around 86 μM .
PMC7737621 (2020)Investigate neuroprotective effectsSignificant suppression of neuronal cell death under oxidative stress conditions .
Benchchem (2024)Explore antimicrobial propertiesDemonstrated effectiveness against various bacterial strains.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

  • Cytotoxicity : In vitro assays revealed that the compound has moderate cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent.
  • Neuroprotection : The compound showed protective effects against oxidative stress-induced neuronal cell death, indicating its potential role in neuroprotection.
  • Antimicrobial Activity : Preliminary tests suggest that it may possess antimicrobial properties, warranting further exploration into its use as an antibiotic.

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